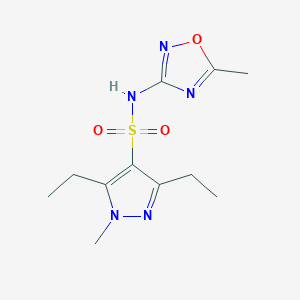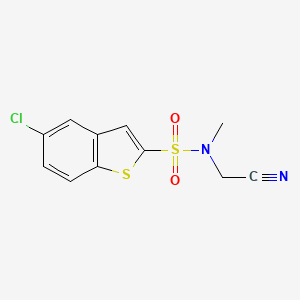![molecular formula C16H20N2O3 B7682383 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, also known as MPDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of oxidative stress and the modulation of cellular energy metabolism. 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to increase the activity of mitochondrial respiratory chain complexes, leading to enhanced ATP production and improved cellular energy metabolism. Additionally, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cellular components.
Biochemical and Physiological Effects:
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, neuroprotection, and enhancement of cognitive function. 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to protect against oxidative stress-induced neuronal damage, reduce inflammation, and improve mitochondrial function. Additionally, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to enhance memory and cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one in lab experiments is its ability to protect against oxidative stress-induced damage, making it a useful tool for studying the effects of oxidative stress on cellular function. Additionally, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to enhance cognitive function and memory, making it a potential tool for studying the effects of different compounds on cognitive function. However, one of the limitations of using 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous systems.
Zukünftige Richtungen
There are several potential future directions for research on 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, including its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one and its effects on cellular metabolism and energy production. Finally, research is needed to develop more efficient and effective methods for synthesizing and purifying 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one.
Conclusion:
In conclusion, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, or 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has the potential to be a useful tool in scientific research and may have therapeutic applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one can be achieved using different methods, including the reaction of 3-chloro-2-hydroxypropylamine with 3-methylphenol, followed by the reaction with 5,6-dimethyluracil. Another method involves the reaction of 3-methylphenol with 3-chloro-2-hydroxypropylamine, followed by the reaction with 4,5-dimethylbarbituric acid. Both methods result in the formation of 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one, which can be purified using different techniques such as recrystallization, column chromatography, or HPLC.
Wissenschaftliche Forschungsanwendungen
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been studied for its potential applications in various fields of scientific research, including pharmacology, neurology, and biochemistry. In pharmacology, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been shown to exhibit antioxidant and neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In neurology, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been studied for its effects on the central nervous system, including its ability to enhance cognitive function and memory. In biochemistry, 3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one has been studied for its role in the regulation of cellular metabolism and energy production.
Eigenschaften
IUPAC Name |
3-[2-hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-5-4-6-15(7-11)21-9-14(19)8-18-10-17-13(3)12(2)16(18)20/h4-7,10,14,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYIKEFANQODHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C=NC(=C(C2=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(4,6-dimethylpyridin-2-yl)-5-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7682302.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)

![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)

![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)

![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)

![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)